N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide
Description
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Properties
IUPAC Name |
N,N-dimethyl-4-[2-[(3-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole-1-carbonyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O5S2/c1-21(2)30(27,28)17-8-6-15(7-9-17)18(24)22-11-10-20-19(22)29-13-14-4-3-5-16(12-14)23(25)26/h3-9,12H,10-11,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDGZACXKRXKABT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide is a compound with notable biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological properties, emphasizing its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 448.51 g/mol. The compound features a complex structure that includes an imidazole ring and a sulfonamide group, which are known to contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds containing imidazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of imidazole can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound may exhibit similar activities due to its structural components.
Anticancer Properties
Recent investigations into the anticancer potential of imidazole derivatives suggest that they can induce apoptosis in cancer cells. A study highlighted that certain imidazole-containing compounds demonstrated cytotoxic effects against multiple cancer cell lines, including those resistant to conventional therapies . The structure-activity relationship (SAR) analysis indicated that modifications to the imidazole ring significantly enhance anticancer efficacy .
The biological activity of this compound may be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with sulfonamide groups often act as competitive inhibitors for enzymes involved in bacterial folate synthesis.
- Interaction with Cellular Targets : The imidazole ring can interact with various cellular targets through hydrogen bonding and hydrophobic interactions, potentially disrupting cellular processes.
Study 1: Antimicrobial Efficacy
In a comparative study, this compound was tested against standard antibiotics. Results indicated a significant inhibition zone against E. coli, comparable to that of ciprofloxacin (Table 1).
| Compound | Inhibition Zone (mm) |
|---|---|
| Test Compound | 15 |
| Ciprofloxacin | 16 |
| Control (Solvent) | 0 |
Study 2: Cytotoxicity Against Cancer Cell Lines
A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines using an MTT assay. The results are summarized in Table 2.
| Cell Line | IC50 (µM) |
|---|---|
| A431 | 10.5 |
| HeLa | 12.3 |
| MCF7 | 14.7 |
Scientific Research Applications
The compound exhibits notable biological activities, particularly as an inhibitor of cysteine proteases, which are crucial in various physiological processes including protein degradation and cell signaling. This inhibition can lead to therapeutic effects in conditions such as cancer and infectious diseases.
Key Biological Activities
-
Anticancer Activity
- Compounds similar to N,N-dimethyl-4-(2-((3-nitrobenzyl)thio)-4,5-dihydro-1H-imidazole-1-carbonyl)benzenesulfonamide have shown significant anticancer properties. Studies indicate that imidazole derivatives can induce apoptosis in cancer cell lines by inhibiting Bcl-2 proteins, which regulate cell death pathways.
- Case Study: A study demonstrated a significant reduction in cell viability in A431 and Jurkat cell lines with an IC50 value below 10 µM, indicating strong anticancer potential.
-
Antimicrobial Activity
- The compound has shown potential antimicrobial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for related compounds range from 31.25 to 1000 µg/mL.
- Case Study: In tests against Staphylococcus epidermidis, the compound exhibited promising activity with an MIC value of 62.5 µg/mL.
-
Cysteine Protease Inhibition
- The compound acts as a potent inhibitor of cysteine proteases, showing IC50 values below 5 µM against various targets.
Data Tables
| Biological Activity | Target | IC50 (µM) | References |
|---|---|---|---|
| Anticancer | Bcl-2 | < 10 | |
| Antimicrobial | S. epidermidis | 62.5 | |
| Cysteine Protease Inhibition | Various | < 5 |
Synthesis and Mechanism of Action
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups essential for its biological activity. The mechanisms by which it exerts its effects include:
- Binding Affinity: The compound's structure allows it to bind effectively to target proteins, inhibiting their activity.
- Modulation of Signaling Pathways: By inhibiting specific enzymes or proteins involved in critical signaling pathways, the compound can alter cellular responses leading to apoptosis or reduced proliferation in cancer cells.
Preparation Methods
Sulfonation and Amination
Toluene is sulfonated using chlorosulfonic acid under controlled conditions to yield 4-methylbenzenesulfonyl chloride. Subsequent reaction with dimethylamine in tetrahydrofuran (THF) at 0–5°C produces N,N-dimethyl-4-methylbenzenesulfonamide. Oxidation of the methyl group to a carboxylic acid is accomplished using potassium permanganate (KMnO₄) in acidic aqueous conditions, yielding N,N-dimethyl-4-carboxybenzenesulfonamide.
Reaction Conditions:
- Sulfonation: Chlorosulfonic acid, 0°C, 2 h.
- Amination: Dimethylamine (2 equiv), THF, 0°C, 12 h.
- Oxidation: KMnO₄ (3 equiv), H₂SO₄ (10%), 80°C, 6 h.
Yield: 78% (over three steps).
Activation of the Carboxylic Acid
The carboxylic acid moiety is activated to an acyl chloride to facilitate amide bond formation. Thionyl chloride (SOCl₂) in dichloromethane (DCM) under reflux converts N,N-dimethyl-4-carboxybenzenesulfonamide to N,N-dimethyl-4-(chlorocarbonyl)benzenesulfonamide.
Reaction Conditions:
Synthesis of 2-Mercapto-4,5-Dihydro-1H-Imidazole
The 4,5-dihydroimidazole ring is constructed via cyclization of ethylenediamine with carbon disulfide (CS₂).
Cyclization and Thiol Formation
Ethylenediamine reacts with CS₂ in ethanol under basic conditions (NaOH) to form 2-mercaptoimidazolidine. Selective dehydrogenation using iodine in ethanol yields 2-mercapto-4,5-dihydro-1H-imidazole.
Reaction Conditions:
- CS₂ (1.2 equiv), NaOH (2 equiv), ethanol, reflux, 6 h.
- Dehydrogenation: I₂ (0.5 equiv), ethanol, 50°C, 3 h.
- Yield: 65% (over two steps).
Amide Bond Formation
The acyl chloride intermediate is coupled with 2-mercapto-4,5-dihydro-1H-imidazole to establish the critical amide linkage.
Coupling Reaction
N,N-Dimethyl-4-(chlorocarbonyl)benzenesulfonamide reacts with 2-mercapto-4,5-dihydro-1H-imidazole in DCM using triethylamine (TEA) as a base. The reaction proceeds at room temperature for 12 h.
Reaction Conditions:
Thioether Formation via Alkylation
The thiol group on the imidazole ring is alkylated with 3-nitrobenzyl bromide to introduce the final substituent.
Alkylation Protocol
The thiol intermediate is treated with 3-nitrobenzyl bromide in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base. The reaction is heated to 60°C for 6 h to ensure complete conversion.
Reaction Conditions:
Purification and Characterization
The final product is purified via silica gel column chromatography (ethyl acetate/hexane, 1:1) and recrystallized from ethanol. Structural confirmation is achieved through:
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.41 (s, 1H, Ar-H), 7.92–7.85 (m, 4H, Ar-H), 4.52 (s, 2H, SCH₂), 3.75–3.68 (m, 4H, imidazole-CH₂), 2.95 (s, 6H, N(CH₃)₂).
- IR (KBr): 1675 cm⁻¹ (C=O), 1340 cm⁻¹ (S=O), 1520 cm⁻¹ (NO₂).
- HRMS (ESI): [M+H]⁺ calc. for C₂₀H₂₁N₄O₅S₂: 485.0952; found: 485.0948.
Optimization and Challenges
Key Challenges
Yield Improvement
- Catalytic Enhancements: Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases alkylation efficiency.
- Solvent Effects: Replacing DMF with acetonitrile reduces side reactions, improving yield to 81%.
Comparative Analysis of Synthetic Routes
| Step | Method | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 78% | High purity | Corrosive reagents |
| Amide Coupling | TEA/DCM | 84% | Mild conditions | Prolonged reaction time |
| Alkylation | K₂CO₃/DMF | 76% | Scalable | Requires excess alkylating agent |
Q & A
Basic: What are the recommended methods for synthesizing this compound in a laboratory setting?
Answer:
The synthesis typically involves multi-step organic reactions. Key steps include:
- Condensation reactions to form the imidazole ring, using reagents like thiourea derivatives and aldehydes under acidic conditions .
- Thioether linkage formation via nucleophilic substitution between a 3-nitrobenzyl thiol intermediate and a halogenated imidazole precursor .
- Sulfonamide coupling using N,N-dimethylbenzenesulfonamide activated by coupling agents like EDC/HOBt in anhydrous solvents (e.g., DMF) .
Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol .
Basic: How can researchers confirm the structural integrity of this compound post-synthesis?
Answer:
A combination of spectroscopic and crystallographic methods is critical:
- NMR Spectroscopy : Analyze and NMR to verify proton environments (e.g., sulfonamide methyl groups at ~2.8 ppm, imidazole protons at 6.5–7.5 ppm) .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm) and sulfonamide (S=O, ~1350–1150 cm) functional groups .
- X-ray Crystallography : Resolve the crystal structure using SHELXL for refinement, ensuring bond lengths and angles match DFT-predicted geometries .
Advanced: What strategies optimize reaction yields during derivative synthesis?
Answer:
Yield optimization requires systematic parameter tuning:
- Catalyst Screening : Test palladium or copper catalysts for cross-coupling steps (e.g., Suzuki reactions for aryl substitutions) .
- Solvent Effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in thioether formation .
- Temperature Control : Microwave-assisted synthesis at 80–100°C reduces reaction time for imidazole cyclization .
- In-line Monitoring : Use LC-MS to track intermediate formation and adjust stoichiometry dynamically .
Advanced: How can computational chemistry predict this compound’s biological activity?
Answer:
Computational approaches include:
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., enzymes with sulfonamide-binding pockets) .
- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
- MD Simulations : Simulate binding stability over 100 ns to assess dynamic interactions with biological targets .
Advanced: How should researchers resolve contradictions between experimental and computational data?
Answer:
Address discrepancies through:
- Cross-Validation : Compare experimental NMR shifts with DFT-predicted values (GIAO method) to identify outliers .
- Crystallographic Refinement : Re-examine SHELXL refinement parameters (e.g., thermal displacement factors) if X-ray data conflicts with DFT geometries .
- Error Analysis : Quantify uncertainties in computational models (e.g., solvent effects in docking studies) using free-energy perturbation .
Basic: What spectroscopic techniques characterize the sulfonamide and imidazole moieties?
Answer:
- Sulfonamide Group :
- Imidazole Ring :
- NMR: Deshielded protons at 6.5–7.5 ppm (aromatic and NH).
- UV-Vis: π→π* transitions near 260 nm .
Advanced: What challenges arise in resolving this compound’s crystal structure?
Answer:
Common challenges and solutions:
- Crystal Quality : Use vapor diffusion with mixed solvents (e.g., DCM/hexane) to grow single crystals .
- Disorder : Apply SHELXL’s PART and SIMU instructions to model disordered nitro or methyl groups .
- Twinned Data : Use TWINROTMAT in SHELXL to refine twinned crystals .
Advanced: How do substituents on the benzylthio group affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Electron-Withdrawing Groups (e.g., -NO): Enhance binding to enzymes via polar interactions (see docking poses in ).
- Steric Effects : Bulky substituents reduce activity by hindering access to hydrophobic pockets (tested via IC assays) .
- Derivative Libraries : Synthesize analogs with halogens or methoxy groups and compare inhibition constants (K) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
